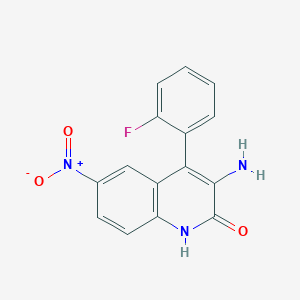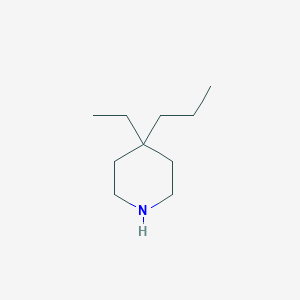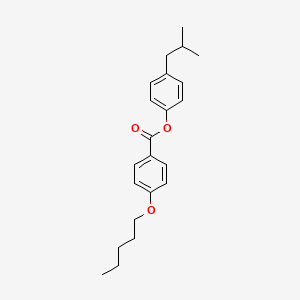
4-(2-Methylpropyl)phenyl 4-(pentyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylpropyl)phenyl 4-(pentyloxy)benzoate is an organic compound with the molecular formula C22H28O3. It is a derivative of benzoate, featuring a phenyl group substituted with a 2-methylpropyl group and a pentyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)phenyl 4-(pentyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(2-Methylpropyl)phenol and 4-(pentyloxy)benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(2-Methylpropyl)phenyl 4-(pentyloxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)phenyl 4-(pentyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Pentyloxy)phenyl 4-(octyloxy)benzoate: Similar structure but with an octyloxy group instead of a 2-methylpropyl group.
Phenol, 4-(2-methylpropyl)-: Lacks the ester linkage and pentyloxy group, making it less complex.
Uniqueness
4-(2-Methylpropyl)phenyl 4-(pentyloxy)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62716-83-0 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[4-(2-methylpropyl)phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C22H28O3/c1-4-5-6-15-24-20-13-9-19(10-14-20)22(23)25-21-11-7-18(8-12-21)16-17(2)3/h7-14,17H,4-6,15-16H2,1-3H3 |
InChI Key |
GYEZGOWNWRIIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


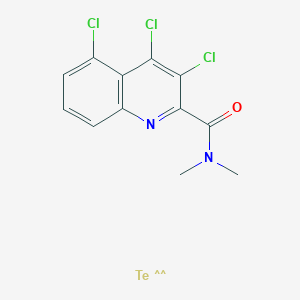

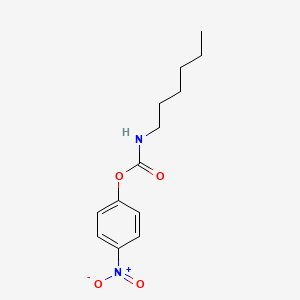
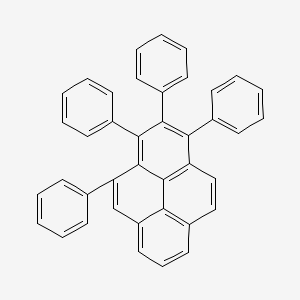
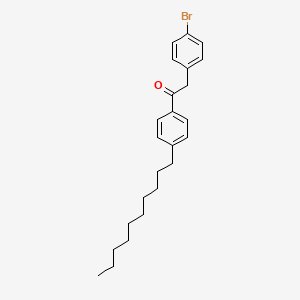
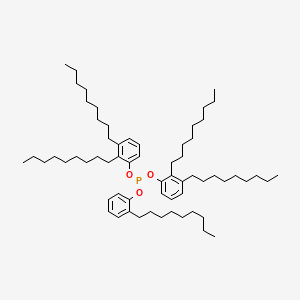

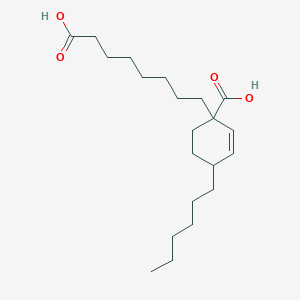
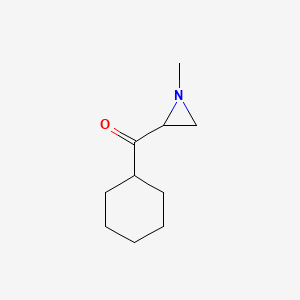
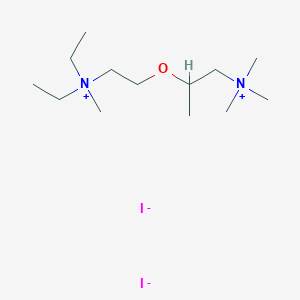
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
